molecular formula C17H16FN5O B2395680 5-amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-42-9

5-amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2395680
CAS RN: 899737-42-9
M. Wt: 325.347
InChI Key: JJYZCLVCFCDTKJ-UHFFFAOYSA-N
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Description

5-amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (5-AFMTC) is a synthetic molecule that has been studied for its potential applications in various scientific fields. It is a small molecule that has been found to have a wide range of biochemical and physiological effects. 5-AFMTC has been studied for its potential applications in chemistry, pharmacology, and biotechnology.

Scientific Research Applications

Synthesis and Structural Analysis

Recent studies have developed efficient synthetic routes and performed structural analyses for compounds similar to 5-amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide demonstrated an effective method for obtaining cancer cell line inhibitors, highlighting the compound's antitumor activity through proliferation inhibition of certain cancer cells (Hao et al., 2017). Additionally, experimental and theoretical analyses of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles provided a deeper understanding of the structural characteristics that influence biological activity (Shukla et al., 2014).

Antimicrobial and Anticancer Applications

A variety of triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Novel 1H-1,2,3-triazole-4-carboxamides have shown moderate to good activities against primary pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Pokhodylo et al., 2021). This demonstrates the potential of triazole derivatives as antimicrobial agents.

Moreover, some new 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents. Synthesized compounds exhibited in vitro anticancer activity, highlighting the versatility of 1,2,4-triazoles in constructing biologically active heterocycles (Bhat et al., 2004).

properties

IUPAC Name

5-amino-1-[(3-fluorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-11-5-7-14(8-6-11)20-17(24)15-16(19)23(22-21-15)10-12-3-2-4-13(18)9-12/h2-9H,10,19H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYZCLVCFCDTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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